molecular formula C35H49NO10 B2612546 [(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate CAS No. 107668-79-1; 79592-91-9

[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Cat. No. B2612546
CAS RN: 107668-79-1; 79592-91-9
M. Wt: 643.774
InChI Key: GAZDXIGXYWVWQX-CQLLTJTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a useful research compound. Its molecular formula is C35H49NO10 and its molecular weight is 643.774. The purity is usually 95%.
BenchChem offers high-quality [(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107668-79-1; 79592-91-9

Molecular Formula

C35H49NO10

Molecular Weight

643.774

IUPAC Name

[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m0/s1

InChI Key

GAZDXIGXYWVWQX-CQLLTJTRSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

solubility

not available

Origin of Product

United States

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